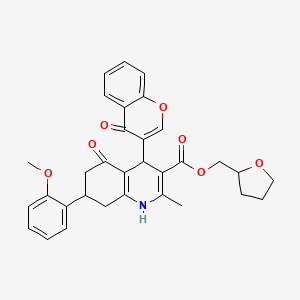
tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes a tetrahydrofuran ring, a methoxyphenyl group, and a chromenyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the chromenyl and methoxyphenyl groups. The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromenyl and methoxyphenyl groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The carbonyl groups in the structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through the inhibition of oxidative stress pathways, modulation of inflammatory responses, and interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives and chromenyl-containing compounds. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Hexahydroquinoline derivatives: These compounds have a similar core structure but may lack the chromenyl or methoxyphenyl groups.
Chromenyl-containing compounds: These compounds contain the chromenyl moiety but may have different substituents on the quinoline ring.
Properties
Molecular Formula |
C32H31NO7 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H31NO7/c1-18-28(32(36)40-16-20-8-7-13-38-20)29(23-17-39-27-12-6-4-10-22(27)31(23)35)30-24(33-18)14-19(15-25(30)34)21-9-3-5-11-26(21)37-2/h3-6,9-12,17,19-20,29,33H,7-8,13-16H2,1-2H3 |
InChI Key |
RVYAGXBJOFFMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=COC5=CC=CC=C5C4=O)C(=O)OCC6CCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















